

# Technical Guide: Spectroscopic Characterization of 4,5-Dimethoxyphthalic Acid

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## Compound of Interest

Compound Name: 4,5-Dimethoxyphthalic acid

CAS No.: 577-68-4

Cat. No.: B046728

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## Executive Summary

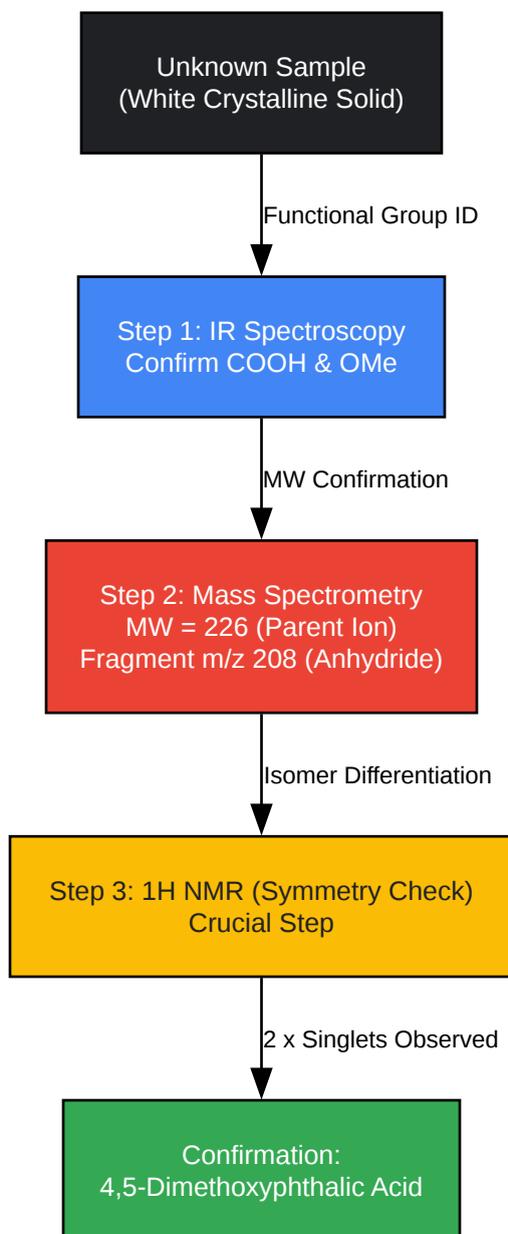
**4,5-Dimethoxyphthalic acid** (also historically known as m-hemipinic acid) is a critical structural motif often encountered in the degradation of isoquinoline alkaloids (e.g., papaverine) and as a building block for functionalized phthalocyanines and liquid crystals.

Unlike its isomer, 3,4-dimethoxyphthalic acid (hemipinic acid), the 4,5-isomer possesses a

axis of symmetry. This symmetry is the primary spectroscopic handle for structural validation. This guide provides a comprehensive, self-validating workflow for identifying this compound using NMR, IR, and MS, emphasizing the distinction between the acid, its anhydride, and its regioisomers.

## Structural Elucidation Strategy

The identification logic relies on establishing the molecular weight (MS), confirming the functional groups (IR), and proving the substitution pattern via symmetry (NMR).



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Figure 1: Logical workflow for the structural determination of **4,5-dimethoxyphthalic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

NMR is the definitive tool for distinguishing **4,5-dimethoxyphthalic acid** from the 3,4-isomer.

### Theoretical Basis

The 4,5-isomer is symmetric.[1] The plane of symmetry passes between C-1/C-2 and C-4/C-5. Consequently:

- Protons: The two aromatic protons (H-3 and H-6) are chemically equivalent.
- Carbons: The molecule displays a simplified carbon spectrum compared to the asymmetric 3,4-isomer.

## H NMR Data (400 MHz, DMSO- )

Solvent Choice: DMSO-

is required.[2] The free dicarboxylic acid has poor solubility in

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
12.00 - 13.50	Broad Singlet	2H	-COOH	Exchangeable acidic protons. Broadening due to hydrogen bonding dimers.
7.25 - 7.45	Singlet	2H	Ar-H (C3, C6)	Diagnostic Peak. Appears as a sharp singlet due to symmetry. If this is a doublet (AB system), you have the 3,4-isomer.
3.82 - 3.88	Singlet	6H	-OCH	Two equivalent methoxy groups.

## C NMR Data (100 MHz, DMSO- )

Chemical Shift ( , ppm)	Carbon Type	Assignment
167.5	Quaternary (C=O)	Carboxylic Acid Carbonyl
151.2	Quaternary (C-O)	C-4, C-5 (Attached to OMe)
123.5	Quaternary (C-C)	C-1, C-2 (Attached to COOH)
112.0	Methine (CH)	C-3, C-6 (Aromatic CH)
56.0	Methyl (CH )	Methoxy Carbons



*Self-Validating Check: In the*

C spectrum, you should observe only 5 distinct signals due to symmetry. If you see 10 signals, the symmetry is broken (impurity or wrong isomer).

## Infrared (IR) Spectroscopy[6]

IR is primarily used here to confirm the oxidation state (carboxylic acid vs. aldehyde/alcohol) and the presence of the ether linkages.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm )	Intensity	Vibration Mode	Structural Indication
2500 - 3300	Broad, Strong	O-H Stretch	Carboxylic acid dimer (O-H...O). Distinct "hump" shape.
1680 - 1710	Strong, Sharp	C=O Stretch	Conjugated carboxylic acid carbonyl.
1590, 1515	Medium	C=C Stretch	Aromatic ring skeletal vibrations.
1260 - 1280	Strong	C-O Stretch	Aryl alkyl ether (Ar-O-C) from methoxy groups.

## Mass Spectrometry (MS)[7][8][9]

Mass spectrometry analyzes the fragmentation, which is driven by the proximity of the two carboxylic acid groups (ortho effect).

### Ionization Method[10]

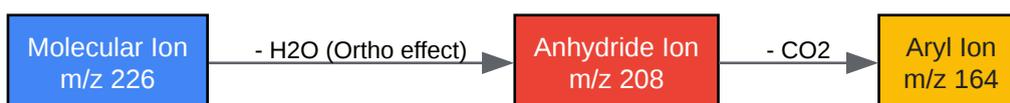
- ESI (Electrospray Ionization): Negative mode ( ) is preferred for dicarboxylic acids.
- EI (Electron Impact, 70eV): Useful for fragmentation structural proof, though the molecular ion may be weak.

### Fragmentation Pathway (EI)

The molecule readily dehydrates to form the anhydride under thermal or EI conditions.

- m/z 226: Molecular Ion

- m/z 208:
  - . Base peak in many thermal spectra. Corresponds to 4,5-dimethoxyphthalic anhydride.[3]
- m/z 164:
  - . Loss of anhydride functionality.
- m/z 149: Common phthalate background (protonated phthalic anhydride), but less diagnostic for the specific dimethoxy substitution.



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Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

## Experimental Protocols

### Sample Preparation for NMR[5]

- Drying: Ensure the sample is dried in a vacuum desiccator over for 4 hours to remove lattice water, which can obscure the acidic proton region.
- Solvent: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-(99.9% D).
  - Note: Do not use or Acetone- as solubility is insufficient, leading to poor signal-to-noise ratios and potential missing quaternary carbons.
- Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure full relaxation of the quaternary carboxyl carbons for quantitative integration.

## Impurity Profiling

Common impurities arise from incomplete hydrolysis or dehydration.

Impurity	NMR Signature (DMSO- )
4,5-Dimethoxyphthalic Anhydride	Shift of Ar-H to ~7.6 ppm (deshielding due to anhydride ring strain). Absence of broad OH peak.[4]
Monomethyl Ester	Appearance of a new methoxy singlet at ~3.80 ppm (distinct from the ether methoxy) and loss of symmetry (split Ar-H signals).

## References

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- [3. 4,5-diMethoxy-phthalic anhydride \(CAS : 4821-94-7\) \[cuikangsynthesis.com\]](#)
- [4. chem.libretexts.org \[chem.libretexts.org\]](#)
- [5. 4,5-Dimethoxyphthalic acid | C10H10O6 | CID 290988 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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